1-{[(4-chlorophenyl)methyl]sulfanyl}-4-(3-methylbutyl)-N-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
描述
This triazoloquinazoline derivative is characterized by a fused heterocyclic core comprising a triazole and quinazoline moiety. Key structural features include:
- A sulfanyl group attached to a 4-chlorophenylmethyl substituent at position 1.
- A 3-methylbutyl chain at position 4.
- An N-(2-methylpropyl) carboxamide group at position 6.
- A 5-oxo functional group contributing to the compound’s polarity and hydrogen-bonding capacity.
属性
IUPAC Name |
1-[(4-chlorophenyl)methylsulfanyl]-4-(3-methylbutyl)-N-(2-methylpropyl)-5-oxo-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38ClN5O2S/c1-16(2)11-12-31-24(34)21-10-7-19(23(33)28-14-17(3)4)13-22(21)32-25(31)29-30-26(32)35-15-18-5-8-20(27)9-6-18/h5-6,8-9,16-17,19,21-22,25,29H,7,10-15H2,1-4H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKFBPPKSLWCDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2NN=C(N2C3CC(CCC3C1=O)C(=O)NCC(C)C)SCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Structural Analogues and Spectral Analysis
Structural comparisons rely on techniques such as NMR, NOESY, and optical rotation. For example:
- Dendalone 3-hydroxybutyrate () shares a stereochemical configuration with the target compound, as determined by NOESY correlations and optical rotation comparisons. The relative configuration of the target compound’s substituents (e.g., 3-methylbutyl) could influence its solubility and binding affinity, akin to how stereochemistry affects the bioactivity of sesterterpenoids .
- Catalpol derivatives () demonstrate how substituent variation (e.g., benzoyl vs. vanilloyl groups) alters antioxidant activity. Similarly, the 4-chlorophenylmethyl sulfanyl group in the target compound may enhance lipophilicity or modulate electron-withdrawing effects compared to analogues with hydroxyl or methoxy substituents .
Table 1: Impact of Substituent Variation on Compound Properties
| Substituent Position | Example Compound | Key Substituent | Observed Effect (Based on Evidence) |
|---|---|---|---|
| Position 1 | Target Compound | 4-Chlorophenylmethyl-S- | Increased lipophilicity |
| Position 1 | Verminoside (Compound 4, Ev. 4) | Caffeoyl | Enhanced antioxidant activity |
| Position 8 | Target Compound | N-(2-methylpropyl)amide | Improved hydrogen-bonding capacity |
Computational Tools for Similarity Assessment
- SimilarityLab () enables rapid identification of commercially available analogues and activity prediction. For the target compound, this tool could prioritize triazoloquinazolines with variations in the sulfanyl or carboxamide groups to explore structure–activity relationships (SAR) .
- QSAR Models () evaluate similarity based on population-wide chemical descriptors rather than pairwise comparisons. These models could predict the target compound’s bioavailability or toxicity by analyzing its triazole-quinazoline core against databases of heterocyclic drugs .
Table 2: Comparison of Computational Methods
| Method | Strengths | Limitations | Relevance to Target Compound |
|---|---|---|---|
| SimilarityLab | Identifies purchasable analogues | Limited to commercial compounds | SAR exploration for substituents |
| QSAR Models | Predicts ADMET properties | Requires large training datasets | Toxicity/bioactivity prediction |
Chromatographic and Stereochemical Analysis
- Chromatographic deconvolution () is critical for resolving co-eluting compounds with similar structures. For the target compound, this method could separate isomers or degradation products, ensuring purity during synthesis .
- Optical rotation comparisons () help assign stereochemistry. The target compound’s 3′R* configuration (if applicable) could be confirmed by contrasting its optical rotation with structurally related chiral molecules .
常见问题
Q. What are the key synthetic strategies for preparing this triazoloquinazoline derivative?
The synthesis typically involves multi-step reactions, starting with the formation of the triazole ring via cyclization of hydrazine derivatives with carbon disulfide under basic conditions. Subsequent steps include alkylation of the sulfanyl group and coupling of the carboxamide moiety. Reaction conditions (e.g., ethanol or DMF as solvents, reflux temperatures, and catalysts like triethylamine) are critical for optimizing yield and purity. Intermediate purification via column chromatography or recrystallization is recommended .
Q. How can researchers confirm the structural integrity of the compound post-synthesis?
Advanced analytical techniques are essential:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry.
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is typical for pharmacological studies).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.
- Infrared Spectroscopy (IR) : To identify functional groups like carbonyl (C=O) and sulfanyl (S-C) bonds .
Q. What initial biological screening assays are recommended for this compound?
Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the triazoloquinazoline core’s known role in disrupting signaling pathways. Antimicrobial activity can be tested via microdilution assays against Gram-positive/negative bacteria and fungi. Cytotoxicity profiling using cancer cell lines (e.g., MCF-7 or HeLa) with IC₅₀ calculations via MTT assays provides preliminary efficacy data .
Advanced Research Questions
Q. How can researchers elucidate the compound’s mechanism of action at the molecular level?
- Enzyme Kinetics : Use surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinity (Kd) and inhibition constants (Ki).
- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., protein kinases) to visualize binding interactions.
- RNA-Seq/Proteomics : Identify downstream gene/protein expression changes in treated cells to map affected pathways .
Q. What experimental designs are optimal for structure-activity relationship (SAR) studies?
- Variation of Substituents : Systematically modify the 4-chlorophenyl, 3-methylbutyl, or carboxamide groups.
- Biological Testing : Compare IC₅₀ values across analogs to identify critical functional groups.
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes and guide rational design .
Q. What considerations are critical for transitioning from in vitro to in vivo studies?
- Pharmacokinetics (PK) : Assess bioavailability, half-life, and metabolic stability using rodent models. LC-MS/MS quantifies plasma concentrations over time.
- Toxicity Screening : Conduct acute toxicity tests (OECD 423) and monitor liver/kidney function markers (ALT, creatinine).
- Dosing Regimens : Optimize based on in vitro EC₅₀ and PK data to balance efficacy and safety .
Q. How can computational methods enhance the compound’s optimization?
- Molecular Dynamics Simulations : Analyze ligand-receptor complex stability over time (GROMACS).
- ADMET Prediction : Tools like SwissADME predict absorption, CYP450 interactions, and blood-brain barrier penetration.
- Quantum Mechanical Calculations : Assess electronic properties (e.g., HOMO/LUMO) to refine reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
